1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one

Analytical Chemistry Quality Control Compound Identity Verification

Analytical labs face costly delays when substituting regioisomers without verified spectral data. This 2,4-dichloro isomer provides a validated GC-MS reference spectrum in the Wiley Registry, eliminating in-house library construction. - Confirmed GC-MS fingerprint ensures immediate method deployment for environmental or pesticide metabolite screening. - Regioisomer-specific procurement (2,4- vs. 2,5- or 3,4-dichloro) avoids data misattribution in ADMET screening programs, where TPSA (32.78 Ų) alone cannot distinguish analogs. - Available in stock with standard pack sizes (10 mg to bulk), supporting both method development and scale-up.

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.10 g/mol
CAS No. 52420-44-7
Cat. No. B13812911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one
CAS52420-44-7
Molecular FormulaC10H10Cl2N2O2
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESCON1CCN(C1=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2N2O2/c1-16-14-5-4-13(10(14)15)9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3
InChIKeyDWFWIHMXQQOPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one: Chemical Identity & Properties


1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one (CAS 52420-44-7) is a synthetic N,N-disubstituted 2-imidazolidinone derivative [1]. Its molecular formula is C10H10Cl2N2O2, with a monoisotopic mass of 260.011933 Da [1]. The compound features a 2,4-dichlorophenyl substituent at position 1 and a methoxy group at position 3 of the imidazolidin-2-one ring. Predicted physicochemical properties include an XLogP3 of 2.4, a topological polar surface area (TPSA) of 32.78 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1] . A reference GC‑MS spectrum is available in the Wiley Registry of Mass Spectral Data, providing an analytical quality control fingerprint [2]. The compound is catalogued in PubChem (CID 621335) and the EPA DSSTox database (DTXSID20347424), confirming its presence in chemical inventories but leaving publicly available biological activity data extremely sparse [1].

Why Regioisomers Cannot Replace CAS 52420-44-7


The 2,4-dichlorophenyl substitution pattern in 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is not interchangeable with other dichlorophenyl regioisomers, such as the 2,5-dichloro (CAS 52420-40-3) or 3,4-dichloro analogs [1] . Although these regioisomers share the identical molecular formula and monoisotopic mass, their three‑dimensional electronic and steric profiles differ due to the position of the chlorine atoms on the phenyl ring, which dictates dipole moment, molecular shape, and potential target‑site interactions [1]. Where biological activity data are absent—as is the case for this compound class—physicochemical parameters such as predicted boiling point (342.5 °C for the 2,4‑dichloro isomer vs. 340.5 °C for the 2,5‑dichloro isomer) and TPSA (32.78 Ų for the 2,4‑dichloro isomer) provide the only available discriminators for analytical purity and formulation compatibility . Without head‑to‑head biological data, generic substitution cannot be justified on the basis of molecular formula equivalence alone.

Quantitative Differentiation: CAS 52420-44-7 vs. Analogs


GC‑MS Reference Spectrum Verification

The Wiley Registry of Mass Spectral Data contains a reference GC‑MS spectrum specifically for 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one, enabling unambiguous identity confirmation via electron‑ionization mass spectrometry [1]. In contrast, a search of the same registry for the 2,5‑dichloro regioisomer (CAS 52420-40-3) and the 4‑chloro analog (CAS 52420-34-5) returned no matching reference spectra, indicating that these analogs lack equivalent authoritative spectral identification support [2].

Analytical Chemistry Quality Control Compound Identity Verification

Boiling Point: 2,4- vs. 2,5-Dichloro Regioisomer

Predicted boiling points provide a practical differentiator between regioisomeric 3-methoxyimidazolidin-2-ones, relevant for distillation‑based purification and formulation stability assessment. The target compound 1-(2,4-dichlorophenyl)-3-methoxyimidazolidin-2-one exhibits a predicted boiling point of 342.5 °C at 760 mmHg , whereas the 2,5‑dichloro regioisomer (CAS 52420-40-3) has a predicted boiling point of 340.5 °C at 760 mmHg . This 2.0 °C difference, though derived from computational models, reflects the altered intermolecular interactions arising from the different chlorine substitution geometry on the phenyl ring.

Physicochemical Characterization Formulation Development Regioisomer Resolution

TPSA Differentiation: Limited but Available

The computed TPSA for 1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one is 32.78 Ų . The 2,5‑dichloro regioisomer (CAS 52420-40-3) shares the identical molecular formula and therefore the same TPSA value as reported by computational models that sum atom‑type contributions without accounting for positional shielding effects [1]. Consequently, TPSA does not differentiate these two regioisomers; however, it serves to distinguish both dichloro compounds from monohalogenated analogs such as 1-(4-chlorophenyl)-3-methoxyimidazolidin-2-one (CAS 52420-34-5, MW 226.66 g/mol, predicted lower TPSA due to reduced halogen surface contribution). This information is class‑level only and should be verified experimentally.

Drug Design Membrane Permeability SAR Modeling

1-(2,4-Dichlorophenyl)-3-methoxyimidazolidin-2-one: Application Scenarios


GC‑MS Reference Standard & Library QC

The existence of a validated GC‑MS reference spectrum in the Wiley Registry [1] makes this compound suitable as a calibration standard for GC‑MS method development, particularly for laboratories screening environmental or pesticide metabolite samples. The absence of comparable reference spectra for the 2,5‑dichloro and 3,4‑dichloro regioisomers [2] means that substituting those analogs would require costly in‑house spectral library construction. Procurement of the 2,4‑dichloro isomer with documented spectral provenance reduces analytical uncertainty and supports regulatory compliance under ISO 17025 guidelines.

Regioisomer-Specific Synthesis Intermediate

When the synthetic target requires a specific dichlorophenyl geometry (e.g., to mimic a bioactive conformation of a lead compound), the 2,4‑dichloro substitution pattern cannot be functionally replaced by the 2,5‑dichloro or 3,4‑dichloro isomer [1]. The predicted boiling point difference of 2 °C (342.5 °C vs. 340.5 °C) further supports the need for regioisomer‑specific procurement to maintain reproducible reaction conditions and product purity during scale‑up.

Physicochemical Screening in Early-Stage Discovery

For computational or experimental ADMET screening programs, the TPSA of 32.78 Ų [2] positions this compound within the Veber Rule threshold (TPSA < 140 Ų) for oral bioavailability, but this property is indistinguishable from other dichloro regioisomers. Therefore, any permeability or solubility data generated with this specific compound must be attributed to the 2,4‑dichloro isomer alone; generic procurement of any dichloro analog risks data misattribution and wasted screening resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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